3-(二苄基氨基)-2,2-二氟丙酸

描述

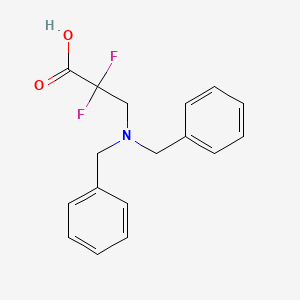

The compound 3-(Dibenzylamino)-2,2-difluoropropanoic acid is not directly mentioned in the provided papers. However, the synthesis of related compounds, such as 3-fluoroaspartic acid, involves reactions that could be pertinent to the synthesis and analysis of 3-(Dibenzylamino)-2,2-difluoropropanoic acid. The synthesis of 3-fluoroaspartic acid, for instance, includes the use of dibenzylamine, which is structurally related to the dibenzylamino group in the compound of interest .

Synthesis Analysis

The synthesis of compounds related to 3-(Dibenzylamino)-2,2-difluoropropanoic acid involves multiple steps, including the reaction of dibenzyl difluoromaleate with dibenzylamine. This reaction is followed by a reduction step using sodium cyanoborohydride to yield a dibenzylamino-fluorinated succinate. Subsequent hydrogenolysis removes the benzyl protecting groups to afford the final product, which in the case of the paper is fluoroaspartic acid . This method could potentially be adapted for the synthesis of 3-(Dibenzylamino)-2,2-difluoropropanoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

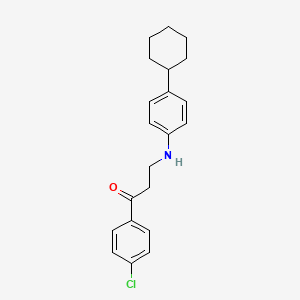

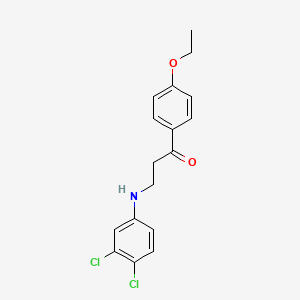

The molecular structure of 3-(Dibenzylamino)-2,2-difluoropropanoic acid would include a dibenzylamino group attached to a difluoropropanoic acid backbone. The stereochemistry of such compounds is an important consideration, as it can significantly affect their chemical properties and biological activity. The paper discussing the synthesis of 3-fluoroaspartic acid mentions the importance of stereochemistry in the intermediates and final products .

Chemical Reactions Analysis

While the specific chemical reactions of 3-(Dibenzylamino)-2,2-difluoropropanoic acid are not detailed in the provided papers, the reactions involving similar compounds suggest that the dibenzylamino group could be involved in nucleophilic substitution reactions, and the difluoromethyl group could affect the acidity and reactivity of the carboxylic acid moiety. The presence of fluorine atoms often alters the chemical behavior of organic molecules due to their electronegativity and the stability of the carbon-fluorine bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Dibenzylamino)-2,2-difluoropropanoic acid can be inferred to some extent from related compounds. The presence of fluorine atoms is likely to increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility. The dibenzylamino group may contribute to the overall bulkiness of the molecule, influencing its solubility and potential interactions with biological targets. The paper on the determination of serotonin in plasma using a derivatization reagent does not directly relate to the physical and chemical properties of 3-(Dibenzylamino)-2,2-difluoropropanoic acid but does highlight the importance of understanding such properties in the context of analytical chemistry .

科学研究应用

1. 合成与立体化学

3-(二苄基氨基)-2,2-二氟丙酸及其衍生物在有机合成和立体化学领域发挥着重要作用。例如,Jones 等人(2016 年)专注于二苄基氨基-1-甲基环己醇和二苄基氨基-1-三氟甲基环己醇异构体的合成,强调了这些化合物的立体化学方面 (Jones 等人,2016 年)。

2. 环丙烷化过程

Davies 等人(2007 年)探索了 3-(N,N-二苄基氨基)环己烯的环丙烷化,展示了其在生成环丙烷特定非对映异构体方面的潜力 (Davies 等人,2007 年)。

3. 抗增殖活性

Cocco 等人(2005 年)的研究表明,某些二苄基氨基衍生物,例如 2,6-二苄基氨基-3,5-二氰基吡啶,对各种人类癌细胞系表现出显着的抗癌活性 (Cocco 等人,2005 年)。

4. 氨基酸和醇的合成

多项研究表明了二苄基氨基衍生物在氨基酸和醇的合成中的用途。例如,Andrés 等人(2004 年)报道了从手性 α-二苄基氨基醛中非对映选择性合成 β-氨基-α-(三氟甲基)醇 (Andrés 等人,2004 年)。

5. 晶态中的光环加成

Hasegawa 等人(2001 年)研究了 2-(二苄基氨基)乙基 3-苯甲酰丙烯酸酯在晶态中的 [2+2] 光环加成反应,强调了弱分子间相互作用在这些反应中的重要性 (Hasegawa 等人,2001 年)。

6. 对映体富集的哌啶-3-醇的合成

Andrés 等人(2007 年)展示了从 α-二苄基氨基醛合成对映体富集的 2-和 2,6-取代的哌啶-3-醇,显示了这些化合物在生成特定立体化学富集结构方面的潜力 (Andrés 等人,2007 年)。

7. 作为手性构建模块

Reetz 和 Lee(2001 年)强调了 N,N-二苄基氨基醛在合成有机化学中作为手性构建模块的用途,开辟了合成复杂有机结构的途径 (Reetz 和 Lee,2001 年)。

属性

IUPAC Name |

3-(dibenzylamino)-2,2-difluoropropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2/c18-17(19,16(21)22)13-20(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMXRMKJPFZDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dibenzylamino)-2,2-difluoropropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)

![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)